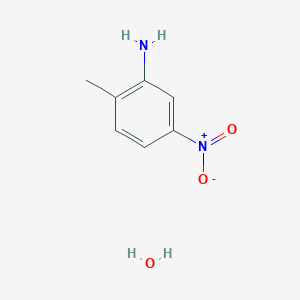

2-Methyl-5-nitroaniline hydrate

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

属性

IUPAC Name |

2-methyl-5-nitroaniline;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2.H2O/c1-5-2-3-6(9(10)11)4-7(5)8;/h2-4H,8H2,1H3;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITFWBNDIWBWVBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])N.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40583640 | |

| Record name | 2-Methyl-5-nitroaniline--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

304851-86-3 | |

| Record name | 2-Methyl-5-nitroaniline--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methyl-5-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide focuses on 2-Methyl-5-nitroaniline (CAS Number: 99-55-8). A hydrated form, 2-Methyl-5-nitroaniline hydrate (CAS Number: 304851-86-3), is also documented. However, extensive, publicly available technical data, including detailed experimental protocols and comprehensive physicochemical properties for the hydrate, is limited. Therefore, this document primarily details the properties and applications of the anhydrous form.

Introduction

2-Methyl-5-nitroaniline, also known as 5-nitro-o-toluidine, is a significant chemical intermediate with the empirical formula C₇H₈N₂O₂.[1] It appears as a yellow to orange crystalline solid and serves as a crucial building block in the synthesis of a variety of organic compounds, most notably azo dyes and pigments.[2][3] Its utility also extends to the pharmaceutical and agrochemical industries as a versatile intermediate for the derivatization of molecules.[3][4] This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and application, and relevant safety information.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Methyl-5-nitroaniline (anhydrous) is presented below.

| Property | Value | Reference |

| CAS Number | 99-55-8 | [1] |

| Molecular Formula | C₇H₈N₂O₂ | [1] |

| Molecular Weight | 152.15 g/mol | [1] |

| Appearance | Yellow to orange crystalline powder | [2] |

| Melting Point | 103-106 °C | |

| Solubility | Poorly soluble in water. Soluble in polar organic solvents like N,N-dimethylformamide and dimethyl sulfoxide.[4] | [4] |

| InChI Key | DSBIJCMXAIKKKI-UHFFFAOYSA-N | |

| SMILES | Cc1ccc(cc1N)--INVALID-LINK--=O |

Experimental Protocols

Synthesis of 2-Methyl-5-nitroaniline from o-Toluidine

This protocol describes the nitration of o-toluidine to produce 2-Methyl-5-nitroaniline.

Materials:

-

o-Toluidine

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Sodium Hydroxide (NaOH) solution

-

Ice

Procedure:

-

In a reaction vessel, cool concentrated sulfuric acid (e.g., 3.9 mL, 71.4 mmol) to 10°C using a salt/ice bath.[1]

-

With vigorous stirring, slowly add o-toluidine (e.g., 500 mg, 4.19 mmol) to the cooled sulfuric acid.[1]

-

Prepare a nitrating mixture by combining concentrated nitric acid (e.g., 0.9 mL) and concentrated sulfuric acid (e.g., 0.9 mL).[1]

-

Add the nitrating mixture dropwise to the o-toluidine solution over a period of 2 hours, ensuring the temperature is maintained at or below 10°C.[1]

-

After the addition is complete, pour the reaction mixture onto ice.[1]

-

Basify the mixture with a sodium hydroxide solution until an orange precipitate forms.[1]

-

Collect the precipitate by filtration and wash it thoroughly with water.[1]

-

The resulting product is 2-Methyl-5-nitroaniline. A reported yield for this method is approximately 90%.[1]

References

Unveiling the Molecular Architecture of 2-Methyl-5-nitroaniline: A Technical Guide

An in-depth analysis of the structural and spectroscopic properties of 2-Methyl-5-nitroaniline, a key intermediate in the chemical industry. This guide provides a comprehensive overview for researchers, scientists, and drug development professionals.

Introduction

2-Methyl-5-nitroaniline (C₇H₈N₂O₂), also known as 5-nitro-o-toluidine, is a crystalline solid that serves as a crucial building block in the synthesis of various azo dyes and pigments.[1] Its molecular structure, characterized by an aniline ring substituted with a methyl and a nitro group, dictates its chemical reactivity and physical properties. This technical guide delves into the detailed molecular structure of 2-Methyl-5-nitroaniline, presenting crystallographic and spectroscopic data. While this guide focuses on the anhydrous form, it is important to note that a stable hydrated form has not been prominently reported in the reviewed scientific literature. The data and experimental protocols presented herein pertain to the anhydrous compound.

Molecular Structure and Crystallographic Data

The spatial arrangement of atoms in 2-Methyl-5-nitroaniline has been elucidated through single-crystal X-ray diffraction. The crystal structure reveals a planar aromatic ring with the amino and nitro groups influencing the electronic distribution and intermolecular interactions within the crystal lattice.

Table 1: Crystallographic Data for 2-Methyl-5-nitroaniline

| Parameter | Value |

| CCDC Number | 132061[2] |

| Empirical Formula | C₇H₈N₂O₂[2] |

| Molecular Weight | 152.15 g/mol [3] |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.354(2) |

| b (Å) | 12.021(3) |

| c (Å) | 7.743(2) |

| α (°) | 90 |

| β (°) | 108.99(2) |

| γ (°) | 90 |

| Volume (ų) | 734.8(3) |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.375 |

Note: The crystallographic data is based on the anhydrous form of 2-Methyl-5-nitroaniline.

Spectroscopic Characterization

Spectroscopic techniques provide valuable insights into the molecular structure and functional groups present in 2-Methyl-5-nitroaniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy confirm the chemical environment of the hydrogen and carbon atoms in the molecule.

Table 2: ¹H NMR Spectral Data for 2-Methyl-5-nitroaniline

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.52 | dd | 1H | Ar-H |

| 3.71 | br | 2H | -NH₂ |

| 2.22 | s | 3H | -CH₃ |

Solvent: CDCl₃, Frequency: 400 MHz[4]

Table 3: ¹³C NMR Spectral Data for 2-Methyl-5-nitroaniline

| Chemical Shift (δ, ppm) | Assignment |

| 147.46 | C-NH₂ |

| 145.46 | C-NO₂ |

| 130.82 | Ar-CH |

| 129.61 | Ar-CH |

| 113.35 | Ar-CH |

| 108.86 | C-CH₃ |

| 17.68 | -CH₃ |

Solvent: CDCl₃, Frequency: 100 MHz[4]

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 4: Mass Spectrometry Data for 2-Methyl-5-nitroaniline

| m/z | Relative Intensity (%) | Assignment |

| 152 | 100 | [M]⁺ |

| 106 | 60 | [M - NO₂]⁺ |

| 77 | 40 | [C₆H₅]⁺ |

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule based on their characteristic vibrational frequencies. A study on salts of 2-methyl-5-nitroaniline has analyzed the influence of hydrogen bonding on the IR spectra.[5]

Table 5: Key IR Absorption Bands for 2-Methyl-5-nitroaniline

| Wavenumber (cm⁻¹) | Vibration |

| 3485, 3375 | N-H stretching (amino group) |

| 1580 | N-H bending (amino group) |

| 1520, 1340 | Asymmetric and symmetric N-O stretching (nitro group) |

| 2920 | C-H stretching (methyl group) |

| 1620, 1480 | C=C stretching (aromatic ring) |

Experimental Protocols

Single-Crystal X-ray Diffraction

Crystals of 2-Methyl-5-nitroaniline suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution in a suitable solvent like ethanol. A single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected using a detector, and the resulting data is processed to solve and refine the crystal structure. The final structure provides precise atomic coordinates, bond lengths, and bond angles.

NMR Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or higher field spectrometer. A sample of 2-Methyl-5-nitroaniline is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), and placed in an NMR tube. Tetramethylsilane (TMS) is commonly used as an internal standard.

Mass Spectrometry

Mass spectra can be obtained using an electron ionization (EI) mass spectrometer. A small amount of the sample is introduced into the instrument, where it is vaporized and ionized by a beam of electrons. The resulting ions are separated based on their mass-to-charge ratio and detected.

Infrared (IR) Spectroscopy

IR spectra are recorded using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample is typically mixed with potassium bromide (KBr) and pressed into a pellet, or analyzed as a thin film. The sample is then irradiated with infrared light, and the absorption of radiation at different frequencies is measured.

Molecular Structure Visualization

The following diagram illustrates the molecular structure of 2-Methyl-5-nitroaniline.

Figure 1. Molecular structure of 2-Methyl-5-nitroaniline.

Logical Relationship of Spectroscopic Analysis

The following diagram illustrates the workflow for the spectroscopic characterization of 2-Methyl-5-nitroaniline.

Figure 2. Workflow for spectroscopic analysis.

References

- 1. Growth and Characterization of Organic 2-Chloro 5-Nitroaniline Crystal Using the Vertical Bridgman Technique [mdpi.com]

- 2. 2-Methyl-5-Nitroaniline | C7H8N2O2 | CID 7444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Methyl-5-nitroaniline 95 99-55-8 [sigmaaldrich.com]

- 4. 2-Methyl-5-nitroaniline synthesis - chemicalbook [chemicalbook.com]

- 5. Structural, theoretic and spectroscopic analysis of 2-methyl-5-nitroaniline salts with various inorganic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide to the Physical Properties of 2-Methyl-5-nitroaniline Hydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 2-Methyl-5-nitroaniline hydrate (CAS No. 304851-86-3). For comparative purposes, data for the anhydrous form (CAS No. 99-55-8) is also presented. This document includes tabulated physical data, detailed experimental protocols for property determination, and a logical workflow for the physical characterization of such compounds.

Introduction

2-Methyl-5-nitroaniline is an aromatic amine and a nitroaromatic compound that serves as a crucial intermediate in the synthesis of various azo dyes and pigments.[1] While the anhydrous form is well-documented, the hydrate is also of significant interest, particularly in contexts where moisture content can influence crystalline structure, stability, and reactivity. Understanding the distinct physical properties of the hydrate is essential for its handling, formulation, and application in research and development.

Physical and Chemical Properties

The following tables summarize the key physical and chemical properties of this compound and its anhydrous form.

Table 1: General and Chemical Properties

| Property | This compound | 2-Methyl-5-nitroaniline (Anhydrous) | Source(s) |

| CAS Number | 304851-86-3 | 99-55-8 | [2],[3] |

| Molecular Formula | C₇H₈N₂O₂·H₂O | C₇H₈N₂O₂ | [2],[3] |

| Molecular Weight | 170.17 g/mol | 152.15 g/mol | [2],[3] |

| Appearance | Not specified, likely yellow to orange crystalline solid | Golden yellow to orange-brown crystalline powder | [4],[5] |

| Crystal System | Monoclinic | Not specified | [2] |

Table 2: Physicochemical Properties

| Property | This compound | 2-Methyl-5-nitroaniline (Anhydrous) | Source(s) |

| Melting Point | 96°C (with decomposition) | 103-108°C | [2],[3] |

| Boiling Point | Not available | ~305°C | [6] |

| Density | Not available | ~1.33 - 1.365 g/cm³ | [6] |

| Water Solubility | <0.1 g/100 mL at 19°C | <0.1 g/100 mL at 19°C | [2] |

| Solubility in Organic Solvents | Soluble in alcohol, ether, acetone, chloroform, benzene | Soluble in alcohol, ether, acetone, chloroform, benzene | [4] |

| pKa (of conjugate acid) | Not available | 2.345 | [4] |

Experimental Protocols

This section details the methodologies for determining key physical properties of this compound.

Melting Point Determination

The melting point can be determined using the capillary method with a melting point apparatus.

-

Apparatus : Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes, thermometer, mortar and pestle.

-

Procedure :

-

Ensure the sample of this compound is finely powdered by grinding it with a mortar and pestle.

-

Pack the powdered sample into a capillary tube to a height of 1-2 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point (96°C).

-

Decrease the heating rate to 1-2°C per minute to allow for accurate observation.

-

Record the temperature at which the first drop of liquid appears (onset of melting).

-

Record the temperature at which the entire sample becomes a clear liquid (completion of melting). The range between these two temperatures is the melting point range. Note any decomposition, such as darkening of the sample.

-

Solubility Determination

A qualitative and semi-quantitative assessment of solubility can be performed as follows.

-

Apparatus : Test tubes, vortex mixer, analytical balance, spatulas, various solvents (e.g., water, ethanol, acetone, hexane).

-

Procedure :

-

Weigh a specific amount of this compound (e.g., 10 mg) and place it into a test tube.

-

Add a measured volume of the desired solvent (e.g., 1 mL) to the test tube.

-

Vigorously agitate the mixture using a vortex mixer for 60 seconds.

-

Visually inspect the solution. If the solid has completely dissolved, it is considered soluble. If it remains undissolved, it is insoluble. If some has dissolved, it is partially soluble.

-

For a more quantitative measure, a saturated solution can be prepared, filtered, and the concentration of the solute in the filtrate determined by a suitable analytical method (e.g., UV-Vis spectroscopy).

-

Spectroscopic Analysis

FTIR spectroscopy is used to identify the functional groups present in the molecule.

-

Apparatus : FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

-

Procedure :

-

Obtain a background spectrum of the clean ATR crystal to account for atmospheric interference.

-

Place a small amount of the powdered this compound sample directly onto the ATR crystal.

-

Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.

-

The resulting spectrum will show absorption bands corresponding to the vibrational frequencies of the functional groups in the molecule (e.g., N-H, C-H, N=O, C=C). The presence of a broad peak around 3200-3600 cm⁻¹ would be indicative of the water of hydration.

-

This technique is used to determine the wavelengths of maximum absorbance (λmax) and for quantitative analysis.

-

Apparatus : UV-Visible spectrophotometer, quartz cuvettes, volumetric flasks, analytical balance, a suitable solvent in which the compound is soluble (e.g., ethanol).

-

Procedure :

-

Prepare a stock solution of known concentration by accurately weighing the this compound and dissolving it in a specific volume of the chosen solvent.

-

Prepare a series of dilutions from the stock solution to create standards of varying concentrations.

-

Fill a quartz cuvette with the pure solvent to be used as a blank and calibrate the spectrophotometer.

-

Measure the absorbance of each standard solution across a range of wavelengths (e.g., 200-600 nm) to determine the λmax.

-

Measure the absorbance of each standard at the λmax.

-

Construct a calibration curve by plotting absorbance versus concentration. This can be used to determine the concentration of an unknown sample.

-

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure.

-

Apparatus : NMR spectrometer, NMR tubes, deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Procedure :

-

Dissolve an appropriate amount of this compound (typically 5-25 mg for ¹H NMR) in approximately 0.6-0.7 mL of a deuterated solvent in a small vial.

-

Transfer the solution to an NMR tube.

-

Place the NMR tube in the spectrometer's probe.

-

Acquire the NMR spectrum according to the instrument's standard operating procedures.

-

The resulting spectrum will show signals corresponding to the different hydrogen and carbon atoms in the molecule, providing information on their chemical environment and connectivity. A peak corresponding to water will be present in the ¹H NMR spectrum.

-

Visualization

The following diagrams illustrate the logical workflow for the physical characterization of a chemical compound and the relationship between its properties.

References

- 1. 2-Methyl-5-nitroaniline | CAS No - 99-55-8 | Fast Scarlet G Base [jayfinechem.com]

- 2. This compound | 304851-86-3 | Benchchem [benchchem.com]

- 3. 2-メチル-5-ニトロアニリン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Page loading... [guidechem.com]

- 5. 2-Methyl-5-nitroaniline | 99-55-8 [chemicalbook.com]

- 6. 2-Methyl-5-Nitroaniline | C7H8N2O2 | CID 7444 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of 2-Methyl-5-nitroaniline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility of 2-Methyl-5-nitroaniline (CAS 99-55-8), also known as 5-Nitro-o-toluidine. It addresses the available qualitative and quantitative solubility data in various organic solvents, outlines a detailed experimental protocol for accurate solubility determination, and presents a visual workflow for this procedure. This document is intended to be a critical resource for professionals in research and development who utilize this compound in synthesis, purification, and formulation processes.

A Note on the Hydrate Form: Extensive searches of scientific literature and chemical databases did not yield specific data for a "2-Methyl-5-nitroaniline hydrate." The available information pertains almost exclusively to the anhydrous form (CAS 99-55-8). Therefore, this guide focuses on the solubility of the anhydrous compound. Researchers working with a potential hydrate form should be aware that its solubility characteristics may differ significantly and would require independent experimental verification.

Solubility Profile of 2-Methyl-5-nitroaniline

2-Methyl-5-nitroaniline is a yellow crystalline solid widely used as an intermediate in the synthesis of azo dyes and pigments.[1][2] Its solubility is a critical parameter for optimizing reaction conditions, selecting appropriate solvents for recrystallization, and developing formulations.

Qualitative Solubility

The compound is generally characterized by its greater solubility in organic solvents compared to its limited solubility in water.[1] A summary of its qualitative solubility in various common solvents is presented in Table 1.

Table 1: Qualitative Solubility of 2-Methyl-5-nitroaniline

| Solvent | Solubility | Reference(s) |

| Acetone | Soluble | [3][4] |

| Benzene | Soluble | [3][4] |

| Chloroform | Soluble | [3][4] |

| Diethyl Ether | Soluble | [3][4] |

| Ethanol | Soluble | [3][4] |

| N,N-Dimethylformamide | Soluble | |

| Dimethyl Sulfoxide | Soluble | |

| Dilute Hydrochloric Acid | Soluble | [5] |

| Water | Insoluble / Poorly Soluble | [2][6] |

Quantitative Solubility

Quantitative solubility data for 2-Methyl-5-nitroaniline in organic solvents is notably scarce in publicly available literature. The primary quantitative data point found is for its solubility in an aqueous buffer, highlighting the need for experimental determination in organic media for specific applications.

Table 2: Quantitative Solubility of 2-Methyl-5-nitroaniline

| Solvent System | Temperature | Concentration | Reference(s) |

| Aqueous Buffer (pH 7.4) | Not Specified | 13.5 µg/mL | [3] |

| Organic Solvents | Not Applicable | Data not available in surveyed literature. |

Experimental Protocol: Solubility Determination via Isothermal Equilibrium Method

The most reliable method for determining the equilibrium solubility of a crystalline compound is the isothermal equilibrium (or shake-flask) method.[7][8] This protocol outlines the steps to accurately measure the solubility of 2-Methyl-5-nitroaniline in a given organic solvent.

Principle

A supersaturated slurry of the solute (2-Methyl-5-nitroaniline) in the solvent of interest is agitated at a constant temperature for a sufficient duration to allow the system to reach thermodynamic equilibrium. At equilibrium, the rate of dissolution equals the rate of precipitation. The concentration of the solute in the supernatant liquid phase is then measured, which corresponds to its solubility at that temperature.

Apparatus and Materials

-

Apparatus:

-

Analytical balance (±0.1 mg accuracy)

-

Glass vials with screw caps (e.g., 4-20 mL)

-

Constant temperature orbital shaker or rotator bath

-

Calibrated thermometer

-

Syringes and syringe filters (e.g., 0.22 µm PTFE or nylon)

-

Volumetric flasks and pipettes for dilutions

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer.

-

-

Materials:

-

2-Methyl-5-nitroaniline (purity >98%)

-

High-purity (e.g., HPLC grade) organic solvents of interest

-

Procedure

-

Preparation: Add an excess amount of solid 2-Methyl-5-nitroaniline to a pre-weighed glass vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

-

Solvent Addition: Add a known volume or mass of the desired organic solvent to the vial.

-

Sealing: Tightly seal the vial to prevent solvent evaporation.

-

Equilibration: Place the vial in the constant temperature shaker bath set to the target temperature. Agitate the slurry for an extended period (typically 24 to 72 hours) to ensure equilibrium is reached.[8] The optimal time should be determined by preliminary experiments (i.e., measuring concentration at different time points until it remains constant).

-

Sedimentation: After the equilibration period, remove the vial from the shaker and allow it to stand undisturbed in a temperature-controlled environment (at the same temperature as equilibration) for at least 2-4 hours to allow the excess solid to settle.

-

Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately attach a syringe filter and dispense the solution into a clean vial to remove any microscopic undissolved particles.

-

Dilution: Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.

Analysis

The concentration of 2-Methyl-5-nitroaniline in the diluted sample is determined using a validated analytical method.

-

Primary Method (HPLC): High-Performance Liquid Chromatography is the preferred method due to its specificity and accuracy.[7]

-

Mobile Phase: A suitable mixture of organic solvent (e.g., acetonitrile or methanol) and water.

-

Column: A standard C18 reverse-phase column.

-

Detection: UV detection at an appropriate wavelength (e.g., ~254 nm).

-

Quantification: Calculate the concentration based on a calibration curve prepared from standard solutions of known concentrations.

-

-

Alternative Method (UV-Vis Spectrophotometry): If the compound is the only substance absorbing at a specific wavelength, UV-Vis spectrophotometry can be used. A calibration curve must be generated, and the absorbance of the diluted sample is measured.[8]

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the isothermal equilibrium method for determining solubility.

Caption: Workflow for Isothermal Equilibrium Solubility Determination.

Conclusion

While 2-Methyl-5-nitroaniline is known to be soluble in a range of common organic solvents, there is a significant lack of quantitative solubility data in the scientific literature. For applications in chemical synthesis, purification, and formulation, where precise knowledge of solubility is essential, experimental determination is strongly recommended. The isothermal equilibrium method detailed in this guide provides a robust and reliable framework for obtaining such critical data. Future research to populate the quantitative solubility database for this and related compounds would be of great value to the scientific community.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 2-Methyl-5-nitroaniline CAS#: 99-55-8 [m.chemicalbook.com]

- 3. 2-Methyl-5-Nitroaniline | C7H8N2O2 | CID 7444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-Nitro-ortho-Toluidine - Some Flame Retardants and Textile Chemicals, and Exposures in the Textile Manufacturing Industry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Pharma Chemicals - 2 Methyl 5 Nitroaniline Refine Manufacturer and Supplier from Ahmedabad | Chandan Intermediates & Chemicals Pvt Ltd [chandanintermediate.com]

- 6. 5-NITRO-O-TOLUIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. researchgate.net [researchgate.net]

- 8. quora.com [quora.com]

A Comprehensive Technical Guide to 2-Methyl-5-nitroaniline and its Hydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Methyl-5-nitroaniline, a versatile chemical intermediate with applications in various fields, including the synthesis of dyes and pigments, as well as a potential building block in pharmaceutical and agrochemical development. This document consolidates key information on its synonyms, chemical and physical properties, experimental protocols, and toxicological profile. While the anhydrous form is well-documented, this guide also addresses the known, albeit less characterized, hydrate form.

Synonyms and Alternative Names

2-Methyl-5-nitroaniline is known by a variety of names in scientific literature and commercial databases. Understanding these synonyms is crucial for comprehensive literature searches and material sourcing.

Common Synonyms and Alternative Names:

-

5-Nitro-o-toluidine

-

2-Amino-4-nitrotoluene

-

5-Nitro-2-toluidine

-

2-Methyl-5-nitrobenzenamine

-

Fast Scarlet G Base

-

Scarlet G Base

-

PNOT

-

4-Nitro-2-aminotoluene

-

Devol Scarlet B

-

3-Nitro-6-methylaniline

-

Diabase Scarlet G

-

Scarlet Base NSP

-

Benzenamine, 2-methyl-5-nitro-

-

1-Amino-2-methyl-5-nitrobenzene

-

Fast Red SG Base

Chemical and Physical Properties

The properties of 2-Methyl-5-nitroaniline are well-characterized for its anhydrous form. Data for the hydrate is limited, but what is known is also presented.

2-Methyl-5-nitroaniline (Anhydrous)

Table 1: Chemical Identifiers for Anhydrous 2-Methyl-5-nitroaniline

| Identifier | Value |

| CAS Registry Number | 99-55-8[1][2] |

| Molecular Formula | C₇H₈N₂O₂[1][2] |

| Molecular Weight | 152.15 g/mol [1][2] |

| InChI | InChI=1S/C7H8N2O2/c1-5-2-3-6(9(10)11)4-7(5)8/h2-4H,8H2,1H3 |

| InChIKey | DSBIJCMXAIKKKI-UHFFFAOYSA-N |

| SMILES | CC1=C(C=C(C=C1)--INVALID-LINK--[O-])N |

Table 2: Physical Properties of Anhydrous 2-Methyl-5-nitroaniline

| Property | Value | Source |

| Appearance | Bright yellow to orange powder/crystals.[3] | PubChem |

| Melting Point | 103-106 °C | Sigma-Aldrich |

| Solubility | Poorly soluble in water. Soluble in polar organic solvents like ethanol, acetone, N,N-dimethylformamide, and dimethyl sulfoxide. | Guidechem |

| Stability | Stable under normal conditions. Incompatible with strong oxidizing agents, acids, acid chlorides, acid anhydrides, and chloroformates.[4] | ChemicalBook |

2-Methyl-5-nitroaniline Hydrate

A hydrated form of 2-Methyl-5-nitroaniline is documented, though detailed experimental data is scarce in publicly available literature.

Table 3: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Registry Number | 304851-86-3 |

| Molecular Formula | C₇H₁₀N₂O₃ |

| Molecular Weight | 170.17 g/mol |

Experimental Protocols

Synthesis of 2-Methyl-5-nitroaniline (Anhydrous)

A common laboratory-scale synthesis involves the nitration of o-toluidine.

Protocol: Nitration of o-Toluidine

-

Preparation of the Reaction Mixture: In a reaction vessel equipped with a stirrer and cooling bath, add concentrated sulfuric acid. Cool the acid to below 10 °C.

-

Addition of Starting Material: Slowly add o-toluidine to the cooled sulfuric acid with vigorous stirring, maintaining the temperature below 10 °C. The formation of the o-toluidinium salt will occur.

-

Nitration: Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid. Add this mixture dropwise to the reaction vessel over a period of approximately 2 hours, ensuring the temperature is kept below 10 °C.

-

Work-up: After the addition is complete, pour the reaction mixture onto ice.

-

Neutralization and Precipitation: Basify the acidic solution with a sodium hydroxide solution until the 2-Methyl-5-nitroaniline precipitates out as a solid.

-

Isolation and Purification: Collect the orange precipitate by filtration and wash it thoroughly with water. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

Analytical Methods

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be used for the analysis of 2-Methyl-5-nitroaniline. A typical mobile phase consists of acetonitrile, water, and an acid modifier like phosphoric acid or formic acid for Mass Spectrometry compatibility.

Spectroscopic Analysis:

-

¹H NMR (400 MHz, CDCl₃): δ 7.52 (dd, J = 8.1 Hz, 1H, Ar-H), 3.71 (br, 2H, -NH₂), 2.22 (s, 3H, -CH₃).

-

¹³C NMR (100 MHz, CDCl₃): δ 147.46, 145.46, 130.82, 129.61, 113.35, 108.86, 17.68 (-CH₃).

-

Mass Spectrometry (GC-MS): Molecular ion peak at m/z 152.

Biological Activity and Signaling Pathways

The biological activity of nitroaniline derivatives is often associated with the bioreduction of the nitro group. While specific signaling pathways for 2-Methyl-5-nitroaniline are not well-defined in the literature, a general mechanism involving metabolic activation is proposed. This compound is also known to be a metabolite of 2,4-dinitrotoluene.

The nitro group can be reduced by intracellular nitroreductase enzymes to form reactive intermediates. These intermediates have the potential to interact with cellular macromolecules such as DNA and proteins, which may lead to cytotoxic effects. This mechanism is an area of interest for the development of targeted therapeutics, including potential anticancer and antimicrobial agents.

Caption: Proposed metabolic activation pathway for 2-Methyl-5-nitroaniline.

Experimental Workflows

The synthesis and purification of 2-Methyl-5-nitroaniline follow a standard organic chemistry workflow. The following diagram illustrates a typical sequence of operations.

Caption: General workflow for the synthesis and purification of 2-Methyl-5-nitroaniline.

References

- 1. hhpprtv.ornl.gov [hhpprtv.ornl.gov]

- 2. 2-Methyl-5-nitroaniline | 99-55-8 [chemicalbook.com]

- 3. 2-Nitroaniline | C6H6N2O2 | CID 6946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Structural, theoretic and spectroscopic analysis of 2-methyl-5-nitroaniline salts with various inorganic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Stability and Reactivity of 2-Methyl-5-nitroaniline Hydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability and reactivity of 2-Methyl-5-nitroaniline hydrate. The information is intended to support research, development, and manufacturing activities involving this compound. While specific experimental data for the hydrate form is limited, this guide consolidates available information on both the hydrate and the more extensively studied anhydrous form, offering a thorough understanding of its chemical behavior.

Physicochemical Properties

2-Methyl-5-nitroaniline is an aromatic amine that can exist in both anhydrous and hydrated forms. The presence of a water molecule in the hydrate can influence its physical properties.

| Property | This compound | 2-Methyl-5-nitroaniline (Anhydrous) |

| CAS Number | 304851-86-3 | 99-55-8 |

| Molecular Formula | C₇H₁₀N₂O₃ | C₇H₈N₂O₂ |

| Molecular Weight | 170.17 g/mol | 152.15 g/mol |

| Appearance | Not specified in literature | Yellow to orange-brown crystalline powder[1] |

| Melting Point | 96°C (with decomposition)[2] | 105-109°C[3][4] |

| Solubility | Poorly soluble in water.[2] | Poorly soluble in water; soluble in polar organic solvents like N,N-dimethylformamide and dimethyl sulfoxide, with lower solubility in diethyl ether.[5] |

Chemical Stability

Under normal storage conditions, 2-Methyl-5-nitroaniline is considered to be chemically stable.[5] However, certain conditions can lead to its degradation.

| Stability Concern | Observations and Recommendations |

| Thermal Stability | The anhydrous form decomposes exothermically when heated to 150°C.[6] When heated to decomposition, it emits toxic fumes of nitrogen oxides.[6] The hydrate form is reported to decompose at its melting point of 96°C.[2] |

| Light and Air Sensitivity | The compound is sensitive to moisture, light, and prolonged exposure to air.[6] |

| Storage Conditions | It should be stored in a sealed container in a cool, low-temperature, and dry environment.[5] |

Chemical Reactivity and Incompatibilities

2-Methyl-5-nitroaniline can undergo various chemical reactions, and it is incompatible with several classes of substances.

| Reactant/Condition | Reactivity and Incompatibility |

| Strong Oxidizing Agents | Incompatible. Contact with strong oxidizing agents can lead to vigorous reactions. |

| Acids | Incompatible. It can form salts with acidic substances.[5] |

| Alkaline Substances | Can form salts with alkaline substances.[5] |

| Acid Chlorides, Acid Anhydrides, Chloroformates | Incompatible. |

| Hazardous Reactions | Under normal conditions of use, hazardous reactions are not expected. |

| Hazardous Decomposition Products | When heated to decomposition, it emits toxic fumes of nitrogen oxides.[6][7] |

Experimental Protocols

Synthesis of 2-Methyl-5-nitroaniline

A common laboratory-scale synthesis of the anhydrous form involves the nitration of o-toluidine.[8]

Materials:

-

o-Toluidine

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Sodium Hydroxide (NaOH) solution

-

Ice

Procedure:

-

o-Toluidine is added with vigorous stirring to concentrated sulfuric acid, cooled to 10°C in an ice-salt bath.

-

A mixture of nitric acid and sulfuric acid is added dropwise to the solution over 2 hours, maintaining the temperature at 10°C.

-

The reaction mixture is then placed on ice and basified with a sodium hydroxide solution.

-

The resulting orange precipitate of 2-methyl-5-nitroaniline is collected by filtration and washed with water.

Thermal Stability Analysis (General Workflow)

A general workflow for assessing the thermal stability of a compound like this compound would involve techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Objective: To determine the temperature at which the compound starts to decompose and to identify any phase transitions.

Instrumentation:

-

Thermogravimetric Analyzer (TGA)

-

Differential Scanning Calorimeter (DSC)

General Procedure:

-

A small, accurately weighed sample of the compound is placed in a TGA pan.

-

The sample is heated at a constant rate under a controlled atmosphere (e.g., nitrogen or air).

-

The TGA instrument records the change in mass of the sample as a function of temperature. A significant loss of mass indicates decomposition.

-

For DSC analysis, a sample is placed in a sealed pan and heated alongside an empty reference pan.

-

The DSC instrument measures the difference in heat flow between the sample and the reference, identifying endothermic (melting) and exothermic (decomposition) events.

Role as a Pharmaceutical Intermediate and Link to Signaling Pathways

While 2-Methyl-5-nitroaniline itself is not known to be directly involved in specific cellular signaling pathways, it serves as a crucial intermediate in the synthesis of active pharmaceutical ingredients (APIs).[9][10] A notable example is its use as a raw material for the production of Imatinib Mesylate, a targeted cancer therapy drug.[3]

Imatinib is a tyrosine kinase inhibitor that targets the Bcr-Abl fusion protein, which is characteristic of chronic myeloid leukemia (CML). The Bcr-Abl protein is a constitutively active tyrosine kinase that drives uncontrolled cell proliferation and survival through the activation of multiple downstream signaling pathways.

The mechanism of action of Imatinib, and therefore the indirect relevance of its precursor 2-Methyl-5-nitroaniline, is to block these signaling cascades.

The nitroaromatic group, present in 2-Methyl-5-nitroaniline, is a versatile functional group in drug design.[11] Nitro compounds can exhibit a wide range of biological activities, often through bioreduction of the nitro group to form reactive intermediates that can interact with cellular macromolecules.[12][13] This highlights the importance of understanding the chemistry of nitroaromatic intermediates like 2-Methyl-5-nitroaniline in the development of new therapeutics.

References

- 1. guidechem.com [guidechem.com]

- 2. This compound | 304851-86-3 | Benchchem [benchchem.com]

- 3. Pharma Chemicals - 2 Methyl 5 Nitroaniline Refine Manufacturer and Supplier from Ahmedabad | Chandan Intermediates & Chemicals Pvt Ltd [chandanintermediate.com]

- 4. Dyes Chemicals - 2 Methyl 5 Nitroaniline Dyes Grade Manufacturer and Supplier from Ahmedabad | Chandan Intermediates & Chemicals Pvt Ltd [chandanintermediate.com]

- 5. Page loading... [guidechem.com]

- 6. 2-Methyl-5-Nitroaniline | C7H8N2O2 | CID 7444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Page loading... [wap.guidechem.com]

- 8. 2-Methyl-5-nitroaniline synthesis - chemicalbook [chemicalbook.com]

- 9. 2-Methyl-5-nitroaniline | CAS No - 99-55-8 | Fast Scarlet G Base [jayfinechem.com]

- 10. 2-Methyl-5-nitro aniline manufacturers | Corey Organics [coreyorganics.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scielo.br [scielo.br]

2-Methyl-5-nitroaniline hydrate safety data sheet (SDS) information

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety information for 2-Methyl-5-nitroaniline (CAS No. 99-55-8), also known as 5-nitro-o-toluidine. The information presented is compiled from various Safety Data Sheets (SDS) and is intended to guide laboratory and manufacturing practices. While this guide addresses the core hazards of the molecule, it is important to note that the presence of water in a hydrate form may alter some physical properties.

Chemical and Physical Properties

2-Methyl-5-nitroaniline is a golden yellow crystalline solid.[1][2][3] It is an important intermediate in the synthesis of various dyes and has applications in the pharmaceutical industry, notably in the synthesis of Imatinib Mesylate, a targeted cancer therapy.[1]

| Property | Value | References |

| Molecular Formula | C₇H₈N₂O₂ | [1] |

| Molecular Weight | 152.15 g/mol | [1] |

| Appearance | Golden yellow powder/crystals | [1][3] |

| Melting Point | 100–107 °C | [1] |

| Boiling Point | 305 °C | [1] |

| Density | 1.33 g/cm³ | [1] |

| Solubility | Soluble in alcohol and ether.[1] Insoluble in water.[2] | [1][2] |

Hazard Identification and Classification

2-Methyl-5-nitroaniline is classified as a hazardous substance. It is toxic if swallowed, in contact with skin, or if inhaled.[4][5][6] It is also suspected of causing cancer and is harmful to aquatic life with long-lasting effects.[4][5]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity (Oral) | Category 3 | H301: Toxic if swallowed |

| Acute Toxicity (Dermal) | Category 3 | H311: Toxic in contact with skin |

| Acute Toxicity (Inhalation) | Category 3 | H331: Toxic if inhaled |

| Carcinogenicity | Category 2 | H351: Suspected of causing cancer |

| Chronic Aquatic Hazard | Category 3 | H412: Harmful to aquatic life with long lasting effects |

Signal Word: Danger[4]

Pictograms:

Experimental Protocols and Safety Handling

While detailed experimental protocols are not provided in standard SDSs, the documents outline essential safety procedures for handling 2-Methyl-5-nitroaniline. These procedures are critical for minimizing exposure and ensuring a safe working environment.

Personal Protective Equipment (PPE)

A risk-based approach should be taken for the selection of PPE. The following diagram illustrates the decision-making process for appropriate PPE selection.

Engineering Controls

Adequate ventilation is crucial when handling this compound.[4] Use only outdoors or in a well-ventilated area.[5] Local exhaust ventilation should be used to control airborne dust.

Handling and Storage

-

Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[4][5]

-

Avoid contact with skin, eyes, and clothing.[4]

-

Store in a cool, well-ventilated place away from heat and incompatible materials such as strong oxidizing agents, acids, acid chlorides, acid anhydrides, and chloroformates.[2][4][7]

-

Keep containers tightly closed and store in a locked up area.[4][5]

First Aid Measures

In case of exposure, immediate action is necessary. The following flowchart outlines the recommended first aid procedures.

Accidental Release Measures

In the event of a spill, follow these procedures:

-

For non-emergency personnel: Evacuate the area. Avoid contact with the spilled material and do not breathe the dust. Wear appropriate personal protective equipment.[4]

-

For emergency responders: Use appropriate protective equipment, including respiratory protection.[4]

-

Containment and Cleanup: Mechanically recover the product (e.g., shovel into a dry, covered container).[4] Avoid generating dust. Do not allow the material to enter sewers or public waters.[4] Dispose of the waste material at an authorized site.[4]

Toxicological Information

Symptoms of exposure may include methemoglobinemia and respiratory distress.[5] This compound is an irritant and is considered an experimental carcinogen.[5] It may be absorbed through the skin.[5]

| Toxicity Data | Value | Species | Reference |

| Oral LD50 | 1110 mg/kg | Rat | [8] |

The International Agency for Research on Cancer (IARC) has classified 2-methyl-5-nitroaniline as Group 3: Not classifiable as to its carcinogenicity to humans, based on limited evidence in experimental animals and no data in humans.[5][9] The US EPA has classified it as a Group C carcinogen (possible human carcinogen).[7][9]

Fire-Fighting Measures

-

Suitable extinguishing media: Water spray, dry powder, foam.[4]

-

Unsuitable extinguishing media: Do not use a heavy water stream.[4]

-

Specific hazards: When heated to decomposition, it emits toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides.[5]

-

Protective equipment: Wear self-contained breathing apparatus and full protective clothing.[4]

This technical guide is intended to supplement, not replace, the official Safety Data Sheet provided by the manufacturer. Always refer to the most current SDS for complete and detailed safety information.

References

- 1. aagamglobal.in [aagamglobal.in]

- 2. 2-Methyl-5-nitroaniline | 99-55-8 [chemicalbook.com]

- 3. guidechem.com [guidechem.com]

- 4. lobachemie.com [lobachemie.com]

- 5. guidechem.com [guidechem.com]

- 6. 2-Methyl-5-nitroaniline 99-55-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. 2-Methyl-5-Nitroaniline | C7H8N2O2 | CID 7444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. asrc.gc.cuny.edu [asrc.gc.cuny.edu]

- 9. hhpprtv.ornl.gov [hhpprtv.ornl.gov]

An In-depth Technical Guide to 2-Methyl-5-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methyl-5-nitroaniline (CAS No. 99-55-8), a key chemical intermediate. Also known as 5-Nitro-o-toluidine or Fast Scarlet G Base, this compound has historical and ongoing significance in the synthesis of azo dyes and pigments. This document details its discovery and history, physicochemical and spectroscopic properties, a detailed experimental protocol for its synthesis, and its primary industrial applications. All quantitative data is presented in structured tables, and the synthesis workflow is visualized using a DOT language diagram.

Discovery and History

2-Methyl-5-nitroaniline was first synthesized in the early 20th century. Its development was driven by the burgeoning dye industry's demand for new intermediates to create a wider palette of colors. While no single individual is widely credited with its discovery, its synthesis was a logical extension of research into the nitration of aromatic amines. The primary method for its preparation, the selective nitration of 2-methylaniline (o-toluidine), was established during this period.[1] Historically and currently, its principal application is as a diazo component in the production of azo dyes and pigments, particularly for textiles, printing inks, and coatings.[1][2] It is also used in the synthesis of some pharmaceuticals and agrochemicals.[1][2] This compound does not occur naturally.[1]

Physicochemical and Spectroscopic Properties

2-Methyl-5-nitroaniline is a yellow to orange-brown crystalline solid with a faint aromatic odor.[1] It is relatively stable under ambient conditions but is incompatible with strong oxidizing agents, acids, acid chlorides, acid anhydrides, and chloroformates.[3][4] It has limited solubility in water but is more soluble in organic solvents like ethanol, acetone, and chloroform.[1]

Table 1: Physicochemical Properties of 2-Methyl-5-nitroaniline

| Property | Value | Reference |

| CAS Number | 99-55-8 | [3] |

| Molecular Formula | C₇H₈N₂O₂ | [1] |

| Molecular Weight | 152.15 g/mol | [1] |

| Appearance | Yellow to orange-brown crystalline powder | [1] |

| Melting Point | 103-106 °C | [3] |

| Boiling Point | Decomposes | |

| Solubility in Water | Limited | [1] |

| Solubility in Organic Solvents | Soluble in ethanol, acetone, chloroform | [1] |

Table 2: Spectroscopic Data for 2-Methyl-5-nitroaniline

| Spectroscopy Type | Data | Reference |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.52 (dd, J = 8.1 Hz, 1H, Ar-H), 3.71 (br, 2H, -NH₂), 2.22 (s, 3H, -CH₃) | [1] |

| ¹³C NMR (100 MHz, CDCl₃) | δ 147.46, 145.46, 130.82, 129.61, 113.35, 108.86, 17.68 (-CH₃) | [1] |

| Infrared (IR) | The spectrum shows characteristic peaks for N-H stretching, aromatic C-H stretching, and NO₂ stretching. | |

| Mass Spectrometry (MS) | Molecular Ion Peak (M⁺): m/z 152 |

Synthesis of 2-Methyl-5-nitroaniline

The most common laboratory and industrial synthesis of 2-Methyl-5-nitroaniline involves the selective nitration of o-toluidine. The amino group in o-toluidine is a strong activating group and an ortho-, para-director. However, under acidic conditions, it is protonated to form the anilinium ion, which is a meta-directing group. The methyl group is a weak activating group and an ortho-, para-director. The careful control of reaction conditions, particularly temperature, allows for the desired substitution pattern.

Experimental Protocol: Nitration of o-Toluidine

Materials:

-

o-Toluidine

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Sodium Hydroxide (NaOH) solution

-

Ice

-

Water

Procedure:

-

In a reaction vessel, o-toluidine is added dropwise with vigorous stirring to concentrated sulfuric acid, which is pre-cooled in a salt/ice bath to -10 °C.

-

A nitrating mixture of concentrated nitric acid and concentrated sulfuric acid is prepared and cooled.

-

The nitrating mixture is added dropwise to the o-toluidine/sulfuric acid mixture over a period of 2 hours, maintaining the temperature at -10 °C.

-

After the addition is complete, the reaction mixture is poured onto ice.

-

The acidic solution is then carefully basified with a sodium hydroxide solution until an orange precipitate forms.

-

The crude 2-Methyl-5-nitroaniline precipitate is collected by filtration and washed thoroughly with water.

-

The product can be further purified by recrystallization from ethanol or water to yield yellow to orange-brown crystals.

Expected Yield: Approximately 90%[1]

Synthesis Workflow Diagram

Caption: Synthesis workflow for 2-Methyl-5-nitroaniline.

Applications

The primary application of 2-Methyl-5-nitroaniline is as an intermediate in the synthesis of azo dyes and pigments.[1] It is also known by the trade name Fast Scarlet G Base.[5] These colorants are used in a variety of industries:

-

Textile Industry: For dyeing and printing on cotton, silk, and nylon fabrics.[2]

-

Printing Inks: As a pigment in printing inks.[1]

-

Coatings: Used in the formulation of colored coatings.[1]

-

Pharmaceuticals and Agrochemicals: The functional groups of 2-Methyl-5-nitroaniline allow for its use as a starting material or intermediate in the synthesis of more complex molecules in these sectors.[1][2]

Safety and Handling

2-Methyl-5-nitroaniline is a toxic compound and should be handled with appropriate safety precautions. It is harmful if swallowed, in contact with skin, or if inhaled. It is also suspected of causing cancer and is harmful to aquatic life with long-lasting effects. When handling this chemical, it is essential to wear protective gloves, clothing, and eye/face protection. Work should be conducted in a well-ventilated area.

Conclusion

2-Methyl-5-nitroaniline is a foundational chemical intermediate with a long history of use, particularly in the dye industry. Its synthesis from o-toluidine is a well-established and efficient process. The information provided in this guide, including its detailed properties, synthesis protocol, and applications, serves as a valuable resource for researchers and professionals in chemistry and drug development.

References

Methodological & Application

Application Notes and Protocols for the Diazotization of 2-Methyl-5-nitroaniline Hydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the diazotization of 2-Methyl-5-nitroaniline hydrate. Diazotization is a critical process for converting primary aromatic amines into diazonium salts, which are versatile intermediates in the synthesis of a wide range of organic compounds, particularly azo dyes and other pharmaceutical intermediates.[1][2] The protocol herein outlines the necessary reagents, equipment, step-by-step procedure, and crucial safety precautions for the successful and safe execution of this reaction. The resulting diazonium salt solution is typically used immediately in subsequent reactions, such as azo coupling.[3][4]

Introduction

The diazotization reaction, first discovered by Peter Griess in 1858, involves the treatment of a primary aromatic amine with nitrous acid, typically generated in situ from sodium nitrite and a strong mineral acid like hydrochloric acid.[2][5] This process yields a diazonium salt (Ar-N₂⁺X⁻), a highly reactive species.

2-Methyl-5-nitroaniline, also known as 5-nitro-o-toluidine, is a key intermediate in the production of various colorants, including Pigment Red 17 and Pigment Red 22.[6] Its diazotization is the first step in the synthesis of numerous azo dyes and pigments.[6] The resulting diazonium salt is a potent electrophile that can react with activated aromatic compounds (coupling components) in electrophilic aromatic substitution reactions to form azo compounds.[4][7]

Due to the electron-withdrawing nature of the nitro group, the amino group of 2-Methyl-5-nitroaniline is less basic, requiring careful control of reaction conditions for efficient diazotization. Furthermore, the inherent instability and potentially explosive nature of diazonium salts, especially when isolated in solid form, necessitates strict adherence to safety protocols, particularly maintaining low temperatures throughout the procedure.[4]

Materials and Reagents

Reagent Properties

| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |

| 2-Methyl-5-nitroaniline (anhydrous) | 99-55-8 | C₇H₈N₂O₂ | 152.15 | Yellow to orange-brown crystalline solid.[6] MP: 103-106 °C.[8] Limited water solubility.[8] |

| Sodium Nitrite | 7632-00-0 | NaNO₂ | 69.00 | White to yellowish crystalline solid. Oxidizer. |

| Hydrochloric Acid, concentrated (37%) | 7647-01-0 | HCl | 36.46 | Corrosive, fuming liquid. |

| Sulfamic Acid or Urea | 5329-14-6 or 57-13-6 | H₃NSO₃ or CH₄N₂O | 97.09 or 60.06 | Used to quench excess nitrous acid. |

| Starch-Iodide Paper | N/A | N/A | N/A | Indicator paper to test for the presence of excess nitrous acid (turns blue-violet).[9] |

| Distilled/Deionized Water | 7732-18-5 | H₂O | 18.02 | |

| Ice | N/A | H₂O | 18.02 | For maintaining low reaction temperature. |

Note: This protocol is for this compound. The exact molar mass should be adjusted based on the degree of hydration, if known. If not, it is prudent to determine the water content or use the anhydrous molecular weight for initial calculations, understanding that this may slightly alter stoichiometry.

Experimental Protocol

This protocol is based on established procedures for the diazotization of nitroanilines.[7][9][10]

Preparation of the Amine Suspension

-

In a 250 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add this compound (e.g., 0.10 mol).

-

Add 60 mL of distilled water, followed by the slow, careful addition of concentrated hydrochloric acid (e.g., 0.25 mol, 2.5 equivalents) while stirring. The mixture will form a slurry or suspension of the amine hydrochloride salt.

-

Cool the flask in an ice-salt bath to an internal temperature of 0-5 °C. It is critical to maintain this temperature range throughout the reaction.

Diazotization Reaction

-

Prepare a solution of sodium nitrite (e.g., 0.105 mol, 1.05 equivalents) in 20 mL of distilled water and cool it in an ice bath.

-

Slowly add the cold sodium nitrite solution dropwise to the stirred amine suspension from the dropping funnel over a period of 30-45 minutes.

-

Ensure the internal temperature of the reaction mixture does not rise above 5 °C during the addition. The reaction is exothermic.

-

After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes. The solid amine hydrochloride should dissolve, resulting in a clear, yellowish solution of the diazonium salt.

Verification and Quenching

-

To confirm the completion of the reaction and the presence of slight excess nitrous acid, dip a glass rod into the reaction mixture and touch it to a piece of starch-iodide paper. The paper should turn a blue-violet color instantly.[9]

-

If the test is negative, add a small amount of the sodium nitrite solution and re-test after 5-10 minutes of stirring.

-

Once a positive test is achieved, destroy the excess nitrous acid by adding a small amount of sulfamic acid or urea, portion-wise, until the starch-iodide test is negative (the paper remains white). A slight effervescence (N₂ gas) may be observed.

Use of the Diazonium Salt Solution

The resulting 2-methyl-5-nitrobenzenediazonium chloride solution is unstable and should be used immediately for the subsequent reaction (e.g., azo coupling) without isolation.[3][4] Do not store the solution.

Safety Precautions

-

Toxicity: 2-Methyl-5-nitroaniline is toxic by inhalation, in contact with skin, and if swallowed.[8] It is also a suspected carcinogen.[8] Handle with appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

-

Explosion Hazard: Diazonium salts in their solid, dry state are shock-sensitive and can be explosive.[4] NEVER attempt to isolate the diazonium salt as a solid unless you are following a specific, validated procedure for preparing stabilized salts. This protocol is for an aqueous solution to be used in situ.

-

Thermal Instability: The reaction is highly exothermic and the diazonium salt product is thermally unstable.[11] Maintain the temperature strictly between 0-5 °C. Temperatures above 10 °C can lead to rapid decomposition, evolution of nitrogen gas, and formation of hazardous byproducts.[12]

-

Acid Handling: Concentrated hydrochloric acid is highly corrosive. Handle it in a fume hood with appropriate PPE.

-

Nitrous Acid: Nitrous acid and its fumes (NOx) are toxic. The entire procedure should be performed in a well-ventilated fume hood.

Diagrams and Workflows

Chemical Reaction Pathway

Caption: Chemical transformation in the diazotization process.

Experimental Workflow

Caption: Procedural flow for the diazotization protocol.

Mechanism of Diazotization

The reaction proceeds through the formation of a nitrosonium ion (NO⁺) electrophile, which then reacts with the nucleophilic amine.

References

- 1. 2-Methyl-5-nitroaniline | 99-55-8 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. Preparation of Azo Dyes - 2017 Words | Bartleby [bartleby.com]

- 5. byjus.com [byjus.com]

- 6. guidechem.com [guidechem.com]

- 7. The preparation of Azo Violet – PierpaLab [pierpalab.com]

- 8. chembk.com [chembk.com]

- 9. Solved Given Diazotization of P-Nitroaniline Reaction | Chegg.com [chegg.com]

- 10. orientjchem.org [orientjchem.org]

- 11. Diazotization Reaction Mechanism: Steps, Types & Applications [vedantu.com]

- 12. chem.libretexts.org [chem.libretexts.org]

Application Note: 2-Methyl-5-nitroaniline as a Precursor for Azo Pigment Manufacturing

AN-PIGM-001

Introduction

2-Methyl-5-nitroaniline, also known as 5-Nitro-o-toluidine or Fast Scarlet G Base, is a critical aromatic amine intermediate in the synthesis of a variety of organic azo pigments and dyes.[1] Its molecular structure, featuring a primary amine group, a nitro group, and a methyl substituent, allows for versatile chemical transformations, particularly diazo coupling reactions. This compound is a key building block for producing vibrant red, orange, and yellow colorants used across the textile, printing ink, and coatings industries.[2][3] This document provides detailed protocols and data regarding the use of 2-Methyl-5-nitroaniline in laboratory-scale pigment synthesis.

While often supplied with a low percentage of water, the presence of significant moisture (or as a hydrate) must be accounted for in stoichiometric calculations to ensure high yield and purity of the final pigment.

Physicochemical Properties

2-Methyl-5-nitroaniline is typically a yellow to orange-brown crystalline solid.[3][4] It is stable under standard conditions but is incompatible with strong oxidizing agents, acids, and acid chlorides.[5][6] Its solubility is limited in water but greater in organic solvents like ethanol and acetone.[3]

Table 1: Physical and Chemical Properties of 2-Methyl-5-nitroaniline

| Property | Value | Reference(s) |

| CAS Number | 99-55-8 | |

| Molecular Formula | C₇H₈N₂O₂ | [7] |

| Molecular Weight | 152.15 g/mol | [8] |

| Appearance | Faint yellow to dark yellow/orange powder/crystals | [2][3] |

| Melting Point | 103-106 °C | [5] |

| Purity (Typical) | ≥98% | [4][7][9] |

| Solubility | Soluble in dilute HCl; Poorly soluble in water | [1][4] |

Application: Synthesis of Azo Pigments

2-Methyl-5-nitroaniline serves as the diazo component in azo coupling reactions. The general process involves two main stages: the diazotization of the primary amine group of 2-Methyl-5-nitroaniline, followed by the coupling of the resulting diazonium salt with a suitable coupling component (e.g., a naphthol derivative) to form the final azo pigment.[8] This precursor is notably used in the synthesis of Pigment Red 17 and Pigment Red 22.[2][7][8]

Logical Workflow for Azo Pigment Synthesis

The quality of the 2-Methyl-5-nitroaniline precursor directly impacts the characteristics of the final pigment. High purity is essential for achieving the desired color intensity, hue, and stability.

Caption: Relationship between precursor quality and pigment properties.

Experimental Protocols

Protocol 1: General Synthesis of an Azo Pigment (e.g., a Naphthol Red)

This protocol describes a general method for synthesizing a red azo pigment using 2-Methyl-5-nitroaniline as the diazo component and Naphthol AS as the coupling component.

Materials:

-

2-Methyl-5-nitroaniline (Purity ≥98%)

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl, 37%)

-

Naphthol AS

-

Sodium hydroxide (NaOH)

-

Sodium acetate

-

Ice

-

Distilled water

-

Ethanol

Procedure:

Part A: Diazotization of 2-Methyl-5-nitroaniline

-

In a 250 mL beaker, add 1.52 g (0.01 mol) of 2-Methyl-5-nitroaniline.

-

Add 5 mL of concentrated HCl and 20 mL of distilled water. Stir to form a fine slurry.

-

Cool the beaker in an ice bath to 0-5 °C. The temperature must be maintained in this range.

-

In a separate beaker, dissolve 0.70 g (0.01 mol) of sodium nitrite in 10 mL of cold distilled water.

-

Slowly add the sodium nitrite solution dropwise to the cold 2-Methyl-5-nitroaniline slurry over 15-20 minutes, ensuring the temperature does not exceed 5 °C.

-

Stir the mixture for an additional 30 minutes at 0-5 °C. The resulting clear, yellowish solution contains the diazonium salt. Keep this solution cold for immediate use in the next step.

Part B: Preparation of the Coupling Component Solution

-

In a 500 mL beaker, dissolve 2.63 g (0.01 mol) of Naphthol AS in 20 mL of distilled water containing 1.0 g of NaOH.

-

Warm the mixture gently if necessary to achieve complete dissolution, then cool to room temperature.

-

Add 100 mL of cold distilled water and stir.

Part C: Azo Coupling Reaction

-

While stirring vigorously, slowly pour the cold diazonium salt solution (Part A) into the Naphthol AS solution (Part B).

-

A brightly colored red precipitate will form immediately.

-

Stir the reaction mixture for 1-2 hours, allowing it to slowly warm to room temperature.

-

Check the pH of the solution; it should be slightly acidic (pH 5-6). If necessary, add sodium acetate to buffer the solution.

Part D: Isolation and Purification

-

Collect the precipitated pigment by vacuum filtration using a Büchner funnel.

-

Wash the pigment cake thoroughly with distilled water until the filtrate is neutral and colorless.

-

Perform a final wash with a small amount of cold ethanol to facilitate drying.

-

Dry the pigment in an oven at 60-70 °C to a constant weight.

-

Grind the dried pigment into a fine powder.

Experimental Workflow Diagram

References

- 1. Page loading... [wap.guidechem.com]

- 2. China 2-Methyl-5-nitroaniline丨CAS 99-55-8 Manufacturers Suppliers Factory - Custom Service [leapchem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Dyes Chemicals - 2 Methyl 5 Nitroaniline Dyes Grade Manufacturer and Supplier from Ahmedabad | Chandan Intermediates & Chemicals Pvt Ltd [chandanintermediate.com]

- 5. 2-Methyl-5-nitroaniline | 99-55-8 [chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. cymitquimica.com [cymitquimica.com]

- 8. 2-Methyl-5-Nitroaniline | C7H8N2O2 | CID 7444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2-Methyl-5-nitroaniline 99-55-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

Application Notes and Protocols: Synthesis of Antimicrobial Agents from 2-Methyl-5-nitroaniline Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and evaluation of novel antimicrobial agents derived from 2-methyl-5-nitroaniline. The focus is on the synthesis of Schiff bases and their subsequent metal complexes, which have demonstrated significant antimicrobial activity.

Introduction

The emergence of multidrug-resistant pathogenic microorganisms necessitates the development of new antimicrobial agents with novel mechanisms of action. 2-Methyl-5-nitroaniline serves as a versatile starting material for the synthesis of a variety of heterocyclic compounds and Schiff bases, which are known to possess a wide range of biological activities. This document outlines the synthesis of Schiff bases from 2-methyl-5-nitroaniline and their complexation with transition metals to enhance their antimicrobial efficacy.

Synthesis Strategy

The overall synthesis strategy involves a two-step process:

-

Schiff Base Formation: Condensation of 2-methyl-5-nitroaniline with a suitable aromatic aldehyde to form the corresponding Schiff base (an imine).

-

Metal Complexation: Reaction of the synthesized Schiff base with various transition metal salts to form stable metal complexes. The coordination of the metal ion with the Schiff base ligand often leads to enhanced biological activity.

Data Presentation

Table 1: Antimicrobial Activity of Synthesized Schiff Base and Metal Complexes (Illustrative Data)

| Compound | Test Organism | Minimum Inhibitory Concentration (MIC) in µg/mL |

| Schiff Base (L) | Staphylococcus aureus | 100 |

| Bacillus subtilis | 125 | |

| Escherichia coli | 150 | |

| Pseudomonas aeruginosa | 200 | |

| Candida albicans | >250 | |

| Copper (II) Complex | Staphylococcus aureus | 25 |

| Bacillus subtilis | 50 | |

| Escherichia coli | 50 | |

| Pseudomonas aeruginosa | 75 | |

| Candida albicans | 100 | |

| Cobalt (II) Complex | Staphylococcus aureus | 50 |

| Bacillus subtilis | 75 | |

| Escherichia coli | 75 | |

| Pseudomonas aeruginosa | 100 | |

| Candida albicans | 125 | |

| Nickel (II) Complex | Staphylococcus aureus | 50 |

| Bacillus subtilis | 75 | |

| Escherichia coli | 100 | |

| Pseudomonas aeruginosa | 125 | |

| Candida albicans | 150 | |

| Streptomycin (Standard) | Staphylococcus aureus | 10 |

| Bacillus subtilis | 12.5 | |

| Escherichia coli | 15 | |

| Pseudomonas aeruginosa | 25 | |

| N/A | N/A | |

| Griseofulvin (Standard) | N/A | N/A |

| N/A | N/A | |

| N/A | N/A | |

| N/A | N/A | |

| Candida albicans | 12.5 |

Note: The data presented in this table is illustrative and based on typical results for similar compounds. Actual MIC values will vary depending on the specific aldehyde and metal used.

Experimental Protocols

Protocol 1: Synthesis of Schiff Base from 2-Methyl-5-nitroaniline

This protocol describes the synthesis of a Schiff base ligand via the condensation of 2-methyl-5-nitroaniline and a substituted salicylaldehyde.

Materials:

-

2-Methyl-5-nitroaniline

-

Salicylaldehyde (or a substituted derivative)

-

Absolute Ethanol

-

Concentrated Sulfuric Acid (catalyst)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Beakers

-

Filtration apparatus

Procedure:

-

In a 250 mL round-bottom flask, dissolve 2-methyl-5-nitroaniline (e.g., 2 mmol) in 50 mL of absolute ethanol with stirring.

-

To this solution, add an equimolar amount of salicylaldehyde (e.g., 2 mmol).

-

Add a few drops of concentrated sulfuric acid to the mixture to catalyze the reaction.

-

Attach a reflux condenser to the flask and heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the cooled solution into a beaker containing ice-cold water to precipitate the Schiff base.

-

Filter the resulting solid precipitate, wash it thoroughly with distilled water, and then with a small amount of cold ethanol.

-

Dry the product in a desiccator over anhydrous calcium chloride.

-

Recrystallize the crude product from a suitable solvent like ethanol to obtain the pure Schiff base.

-

Characterize the synthesized compound using techniques such as FT-IR, ¹H-NMR, and mass spectrometry.

Protocol 2: Synthesis of Metal (II) Complexes of the Schiff Base

This protocol outlines the general procedure for the synthesis of transition metal complexes of the prepared Schiff base ligand.

Materials:

-

Synthesized Schiff Base Ligand

-

Metal(II) Chloride or Acetate salt (e.g., CuCl₂·2H₂O, CoCl₂·6H₂O, NiCl₂·6H₂O)

-

Absolute Methanol or Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Beakers

-

Filtration apparatus

Procedure:

-

Dissolve the Schiff base ligand (e.g., 2 mmol) in 50 mL of hot absolute methanol or ethanol in a 250 mL round-bottom flask with stirring.

-

In a separate beaker, dissolve the metal(II) salt (e.g., 1 mmol) in 25 mL of the same solvent.

-

Add the metal salt solution dropwise to the hot solution of the Schiff base ligand with constant stirring.

-

Adjust the pH of the mixture to approximately 7.0-8.0 by adding a few drops of an alcoholic ammonia solution.

-

Attach a reflux condenser and heat the reaction mixture to reflux for 3-4 hours.

-

After refluxing, allow the solution to cool to room temperature. The colored metal complex will precipitate out.

-

Filter the precipitate, wash it with the solvent used for the reaction, and then with diethyl ether.

-

Dry the final product in a vacuum desiccator.

-

Characterize the synthesized metal complex using FT-IR, UV-Vis spectroscopy, elemental analysis, and magnetic susceptibility measurements.

Protocol 3: Antimicrobial Activity Screening by Agar Well Diffusion Method

This protocol details the procedure for evaluating the antimicrobial activity of the synthesized compounds.

Materials:

-

Synthesized Schiff base and metal complexes

-

Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)

-

Fungal strain (e.g., Candida albicans)

-

Mueller-Hinton Agar (for bacteria)

-

Sabouraud Dextrose Agar (for fungi)

-

Sterile Petri dishes

-

Sterile cork borer (6 mm diameter)

-

Micropipettes

-

Incubator

-

Dimethyl sulfoxide (DMSO)

-

Standard antibiotic and antifungal drugs (e.g., Streptomycin, Griseofulvin)

Procedure:

-

Prepare sterile Mueller-Hinton agar plates for bacterial cultures and Sabouraud dextrose agar plates for the fungal culture.

-

Prepare a microbial inoculum of the test organisms and adjust the turbidity to 0.5 McFarland standard.

-

Evenly spread 100 µL of the microbial suspension over the surface of the agar plates.

-

Allow the plates to dry for a few minutes.

-

Using a sterile cork borer, create wells of 6 mm diameter in the agar.

-

Prepare solutions of the test compounds (Schiff base and metal complexes) and standard drugs in DMSO at a specific concentration (e.g., 100 µg/mL).

-

Add 100 µL of each test solution into the respective wells.

-

Use a well with only DMSO as a negative control.

-

Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48 hours.

-

After incubation, measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antimicrobial activity.

Visualizations

Caption: General workflow for the synthesis of antimicrobial metal complexes from 2-Methyl-5-nitroaniline.

Caption: Experimental workflow for antimicrobial activity screening using the agar well diffusion method.

Application Notes and Protocols: 2-Methyl-5-nitroaniline Hydrate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction